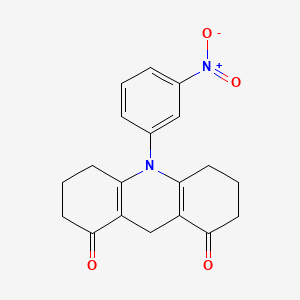
N~1~,N~1~,N~2~,N~2~-Tetrakis(sulfanyl)ethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~1~,N~2~,N~2~-Tetrakis(sulfanyl)ethane-1,2-diamine is a chemical compound characterized by the presence of four sulfanyl groups attached to an ethane-1,2-diamine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~2~,N~2~-Tetrakis(sulfanyl)ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with thiol-containing reagents under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the nucleophilic substitution of the amine groups by the thiol groups. Common reagents used in this synthesis include thiol-containing compounds such as thiourea or thioglycolic acid.
Industrial Production Methods
Industrial production of N1,N~1~,N~2~,N~2~-Tetrakis(sulfanyl)ethane-1,2-diamine may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product.
化学反応の分析
Types of Reactions
N~1~,N~1~,N~2~,N~2~-Tetrakis(sulfanyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiolates.
Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolates.
Substitution: Alkylated or acylated derivatives of the compound.
科学的研究の応用
N~1~,N~1~,N~2~,N~2~-Tetrakis(sulfanyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound can be used in the study of thiol-based redox biology and as a potential inhibitor of enzymes that interact with thiol groups.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological thiols.
Industry: It is used in the synthesis of polymers and as a stabilizer in various industrial processes.
作用機序
The mechanism of action of N1,N~1~,N~2~,N~2~-Tetrakis(sulfanyl)ethane-1,2-diamine involves its interaction with thiol groups in biological molecules. The compound can form disulfide bonds with cysteine residues in proteins, thereby modulating their activity. This interaction can affect various molecular targets and pathways, including redox signaling and enzyme inhibition.
類似化合物との比較
Similar Compounds
N,N,N’,N’-Tetramethylethylenediamine: A similar compound with methyl groups instead of sulfanyl groups.
Ethylenediamine: The parent compound without any substituents.
Thiourea: Contains thiol groups but lacks the ethane-1,2-diamine backbone.
Uniqueness
N~1~,N~1~,N~2~,N~2~-Tetrakis(sulfanyl)ethane-1,2-diamine is unique due to the presence of four sulfanyl groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to form disulfide bonds and interact with thiol groups makes it particularly valuable in redox biology and coordination chemistry.
特性
CAS番号 |
135886-79-2 |
|---|---|
分子式 |
C2H8N2S4 |
分子量 |
188.4 g/mol |
IUPAC名 |
N,N,N',N'-tetrakis(sulfanyl)ethane-1,2-diamine |
InChI |
InChI=1S/C2H8N2S4/c5-3(6)1-2-4(7)8/h5-8H,1-2H2 |
InChIキー |
QPASNUCDQSQLMP-UHFFFAOYSA-N |
正規SMILES |
C(CN(S)S)N(S)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[3-(Chlorosulfonyl)benzamido]benzoic acid](/img/structure/B14268343.png)
![2-[(E)-(5-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid](/img/structure/B14268344.png)


![3-Bromo-8-iodo-4-methyl-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14268366.png)

![{2-[tert-Butoxy(diethyl)silyl]phenyl}(diethyl)silyl](/img/structure/B14268374.png)



![1-[(20-Iodoicosyl)oxy]-4-methoxybenzene](/img/structure/B14268405.png)
